N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
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Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, also known as ITB-AUC-202, is a novel compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Scientific Research Applications
Novel Orexin Receptor Antagonists
Compounds with imidazole and thiazole rings have been explored for their potential as orexin receptor antagonists, which are relevant for treating insomnia. For example, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, were studied to understand its pharmacokinetics in humans. This research is crucial for the development of new therapeutic agents targeting sleep disorders (Renzulli et al., 2011).
Cardiovascular Research
Another area of application is in cardiovascular research, where imidazole derivatives have been evaluated for their hemodynamic effects in patients with acute myocardial infarction. Such studies aim to understand how these compounds can influence heart function and potentially offer new treatments for heart conditions (Nebel et al., 1981).
Gastrointestinal Disorders
Research has also been conducted on the abnormal urinary excretion patterns of imidazole compounds in patients with gastrointestinal disorders. This suggests that imidazole derivatives could play a role in diagnosing or understanding the metabolic consequences of gastrointestinal diseases (van der Heiden et al., 1972).
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c27-21(16-7-9-17(10-8-16)25-11-3-4-12-25)23-19-6-2-1-5-18(19)20-15-26-13-14-28-22(26)24-20/h1-15H,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLVDQUYSCINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide |
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